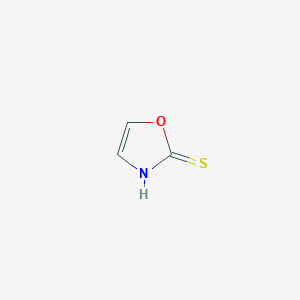

3H-oxazole-2-thione

Description

BenchChem offers high-quality 3H-oxazole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-oxazole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEJZSNZYFJMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347021 | |

| Record name | 3H-1,3-oxazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32091-51-3 | |

| Record name | 3H-1,3-oxazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3H-oxazole-2-thione: Structure, Properties, and Synthetic Protocols

Foreword: The Unassuming Potency of the Oxazole-2-thione Core

Within the vast landscape of heterocyclic chemistry, the 1,3-oxazole scaffold stands out for its prevalence in pharmacologically active compounds and natural products.[1][2] The introduction of a thione functional group at the C2 position, giving rise to 3H-oxazole-2-thione, creates a molecule of significant chemical interest and therapeutic potential. This guide provides an in-depth exploration of this heterocyclic core, moving from its fundamental structural and electronic properties to its synthesis and reactivity. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to illuminate the causality behind its chemical behavior and utility.

Molecular Structure and Inherent Duality: The Thione-Thiol Tautomerism

The nominal structure, 3H-oxazole-2-thione, represents only one facet of its existence. The molecule exists in a dynamic equilibrium with its tautomeric form, 2-mercaptooxazole. This phenomenon, known as thione-thiol tautomerism, is a critical determinant of its reactivity.[3][4]

Theoretical studies, including density functional theory (DFT) calculations, have investigated this equilibrium for 2-mercaptooxazole and related heterocyclic systems.[5] These studies consistently indicate that the thione tautomer is the dominant and more stable form , both in the gas phase and in aqueous or methanol solutions.[5] The greater stability of the C=S double bond within the thione form compared to the C=N double bond in the thiol form contributes significantly to this preference.

Caption: Thione-thiol tautomeric equilibrium of the oxazole core.

This structural preference has profound implications. While the molecule can react via the thiol form, particularly in reactions involving deprotonation of the sulfur, the prevalence of the thione form dictates that much of its chemistry involves the exocyclic sulfur atom as a nucleophilic center and the N-H proton.

Core Chemical and Physical Properties

The fundamental properties of 3H-oxazole-2-thione are summarized below. These data, primarily sourced from computational models and aggregated databases, provide a quantitative foundation for understanding its behavior in various chemical environments.[6]

| Property | Value | Source |

| IUPAC Name | 3H-1,3-oxazole-2-thione | [6] |

| Molecular Formula | C₃H₃NOS | [6][7] |

| Molecular Weight | 101.13 g/mol | [6][7] |

| CAS Number | 32091-51-3 | [6] |

| Canonical SMILES | C1=COC(=S)N1 | [6] |

| XLogP3 (Lipophilicity) | 0.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 53.4 Ų | [6] |

Spectroscopic Signature: Deciphering the Structure

Spectroscopic analysis provides empirical validation of the molecular structure. The key features observed in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are characteristic of the dominant thione form.

| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber/Shift | Rationale & Insights |

| FT-IR | N-H Stretch | 3280 cm⁻¹ | A broad signal indicative of the N-H bond in the thione tautomer.[8] |

| FT-IR | C=S (Thione) Stretch | 1495, 1054 cm⁻¹ (N-CS-O) | Strong absorptions characteristic of the thione group coupled with the N-C-O system. The C=S bond vibration is often coupled and appears in the fingerprint region.[8][9] |

| ¹³C-NMR | C=S (Thione Carbon) | ~181.1 ppm | The most downfield signal, highly deshielded due to the electronegativity of the attached nitrogen, oxygen, and the nature of the C=S double bond.[8] |

| ¹³C-NMR | C4 & C5 Carbons | ~116.9 ppm (C4), ~137.7 ppm (C5) | Signals corresponding to the sp² hybridized carbons of the oxazole ring.[8] |

| ¹H-NMR | N-H Proton | ~12.5 ppm | A very broad, downfield singlet that can be exchangeable with D₂O, confirming the acidic proton on the nitrogen.[8] |

| ¹H-NMR | H4 & H5 Protons | ~7.14 ppm (H4), ~7.54 ppm (H5) | Singlets corresponding to the protons on the heterocyclic ring.[8] |

Note: Specific shifts can vary based on the solvent and substitution patterns on the ring.

Synthesis and Reactivity: Building and Modifying the Core

The chemical utility of 3H-oxazole-2-thione and its derivatives stems from their accessible synthesis and predictable reactivity patterns.

Core Synthesis: The α-Hydroxycarbonyl Approach

A robust and widely applied method for constructing the oxazole-2(3H)-thione ring involves the condensation of an α-hydroxycarbonyl compound with a thiocyanate salt in the presence of acid.[8] This reaction proceeds via the formation of thiocyanic acid in situ, which then reacts with the substrate to cyclize and form the target heterocycle.

Caption: General workflow for the synthesis of 3H-oxazole-2-thione.

Detailed Experimental Protocol (General Method): [8]

-

Dissolution: The α-hydroxycarbonyl substrate (1.0 eq) and potassium thiocyanate (1.1-1.5 eq) are dissolved in a suitable solvent (e.g., ethanol or water).

-

Acidification: The mixture is cooled (e.g., -5 °C to 0 °C), and a strong acid (e.g., concentrated HCl, 1.0 eq) is added carefully. The acid catalyzes the cyclization and dehydration steps.

-

Heating: The reaction mixture is heated (e.g., 60-70 °C) and stirred for a period of 12-24 hours, during which the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled, often with an ice bath, to precipitate the product.

-

Isolation & Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Key Reactivity: The Role of Electrophiles

The reactivity of the oxazole-2(3H)-thione core is dominated by its interaction with electrophiles. A key consideration is the chemoselectivity of alkylation or acylation, which can occur at either the nitrogen or the exocyclic sulfur atom. This selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.[8]

-

S-Alkylation (Soft Electrophiles): Soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), preferentially attack the soft sulfur atom. This leads to the formation of 2-(alkylsulfanyl)-1,3-oxazole derivatives. This is the most common reaction pathway.

-

N-Alkylation (Hard Electrophiles): Harder electrophiles may favor reaction at the nitrogen atom, though this is generally less common. The choice of reaction conditions (e.g., presence of a strong base to deprotonate the nitrogen) can influence this outcome.

Applications in Drug Discovery and Development

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, and its thione derivatives are no exception.[1][10] They are explored for a range of therapeutic applications, leveraging the unique electronic and steric properties of the core.

-

Antimicrobial Agents: Oxazole-2(3H)-thiones and their S-alkylated derivatives have been synthesized and evaluated for antimicrobial activity.[8][11] They are considered structural analogues of oxazolidinone drugs like Linezolid and have shown efficacy against Gram-positive bacteria.[8]

-

Anticancer Agents: The broader class of oxazole derivatives has been extensively investigated for anticancer properties, targeting mechanisms such as tubulin polymerization and various protein kinases.[10][12] The thione moiety can be used as a handle to introduce further diversity and modulate the pharmacokinetic properties of potential drug candidates.

-

Enzyme Inhibition: The nucleophilic sulfur and the hydrogen-bonding capability of the N-H group make the oxazole-2-thione scaffold an attractive candidate for designing enzyme inhibitors, where it can interact with active site residues.

Conclusion

3H-oxazole-2-thione is a heterocyclic compound whose simple structure belies a rich and complex chemical character. Its existence as a dominant thione tautomer governs its spectroscopic signature and its reactivity, particularly its propensity for S-alkylation. With a straightforward and versatile synthesis, this scaffold serves as a valuable building block for creating diverse molecular architectures. Its proven utility in the development of antimicrobial and anticancer agents ensures that the 3H-oxazole-2-thione core will remain a subject of intense interest and innovation in the fields of synthetic chemistry and drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059240, 3H-1,3-oxazole-2-thione. Available: [Link]

-

Silva, S., et al. (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. HETEROCYCLES, Vol. 88, No. 2, pp. 1013-1028. Available: [Link]

-

Özyazıcı, S., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Available: [Link]

-

ChemBK (2024). 5-chlorobenzo[d]oxazole-2(3H)-thione. Available: [Link]

-

Crossref (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. Available: [Link]

-

ChemSynthesis (2025). 3H-oxazole-2-thione. Available: [Link]

-

Turkish Journal of Chemistry (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Available: [Link]

-

ResearchGate (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Available: [Link]

-

ResearchGate (2021). Synthesis of Benzo[D]Oxazole-2(3h)-Thione /Benzo[D]Thiazole-2(3h)-Thiones Via the Ethylene Glycol and Sonication Promoted Reactions of Hydroxy/Mercapto Anilines with Carbon Disulfide. Available: [Link]

-

PubMed (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12821434, 1,3,4-Oxadiazole-2-thiol. Available: [Link]

-

SlideShare (Date not available). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available: [Link]

-

Pharmaguideline (Date not available). Synthesis, Reactions and Medicinal Uses of Oxazole. Available: [Link]

-

ResearchGate (2021). Chemical structure of thiazole-2(3H)-thiones (5a-b). Available: [Link]

-

ResearchGate (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Available: [Link]

-

PubMed (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available: [Link]

-

MDPI (Date not available). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Available: [Link]

-

Patsnap (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Available: [Link]

-

YouTube (2020). Tautomerism; Types & Stability of Tautomers. Available: [Link]

-

National Institutes of Health (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Available: [Link]

-

Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points. Available: [Link]

Sources

- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives [chooser.crossref.org]

- 12. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3H-oxazole-2-thione CAS number and IUPAC name

An In-Depth Technical Guide to 3H-Oxazole-2-thione: Synthesis, Properties, and Applications

Introduction

3H-oxazole-2-thione is a five-membered heterocyclic compound featuring an oxazole nucleus functionalized with a thione group. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of nitrogen, oxygen, and sulfur atoms within a compact ring system imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of 3H-oxazole-2-thione, detailing its chemical identity, physicochemical properties, synthesis protocols, and its potential as a pharmacophore in drug discovery, drawing parallels from structurally related heterocyclic thiones.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity in research and development. 3H-oxazole-2-thione is cataloged under a specific CAS number, ensuring its unambiguous identification in databases and publications. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32091-51-3 | [1][2][3][4] |

| IUPAC Name | 3H-1,3-oxazole-2-thione | [1] |

| Molecular Formula | C₃H₃NOS | [1][2][4] |

| Molecular Weight | 101.13 g/mol | [1][3] |

| Common Synonyms | 2(3H)-Oxazolethione, 2-Oxazolethiol, 2-Mercaptooxazole | [1] |

| Physical Properties | Data regarding melting point, boiling point, and density are not consistently available, indicating a need for further empirical characterization. | [2] |

Structural Chemistry: The Thione-Thiol Tautomerism

A key characteristic of 3H-oxazole-2-thione is its existence in equilibrium with its tautomeric form, 1,3-oxazole-2-thiol. While the compound is often named as a thione, spectroscopic evidence, particularly from infrared (IR) spectroscopy, indicates that the thione form (C=S) is the predominant tautomer in solution.[5] This equilibrium is fundamental to its reactivity, as the molecule can react via either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the electrophile.

Caption: Thione-Thiol equilibrium of the oxazole core.

Synthesis and Experimental Protocols

The primary and most direct synthesis of the parent 3H-oxazole-2-thione involves the condensation of an α-hydroxy aldehyde with thiocyanic acid.[5][6] This method provides a straightforward route to the core heterocyclic structure.

Workflow for the Synthesis of 3H-Oxazole-2-thione

Caption: Synthetic workflow for 3H-oxazole-2-thione.

Detailed Experimental Protocol

This protocol is based on the established condensation methodology.[5][6]

-

Preparation of Thiocyanic Acid (in situ): A solution of potassium thiocyanate (KSCN) in a suitable solvent (e.g., water or ethanol) is carefully acidified with a mineral acid like hydrochloric acid (HCl) at a controlled temperature (typically 0-5 °C) to generate thiocyanic acid in the reaction mixture. Causality: In-situ generation is preferred as pure thiocyanic acid is unstable.

-

Condensation Reaction: Glycolic aldehyde is added dropwise to the freshly prepared thiocyanic acid solution while maintaining the low temperature. The mixture is stirred for a specified period to allow for the initial condensation between the aldehyde and the thiocyanate.

-

Cyclization and Workup: The reaction is allowed to warm to room temperature, promoting the intramolecular cyclization and dehydration that forms the oxazole ring. The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3H-oxazole-2-thione.

Reactivity and Synthetic Utility

The synthetic utility of 3H-oxazole-2-thione stems from the reactivity of its thione group and the overall stability of the oxazole ring. Drawing parallels from related 1,3,4-oxadiazole-2-thiones, the thione sulfur is a potent nucleophile, particularly after deprotonation.[7] This allows for a range of substitution reactions, making it a versatile intermediate for introducing the oxazole moiety into larger molecules.

-

N-Alkylation and S-Alkylation: The presence of two nucleophilic centers (N and S) allows for selective alkylation. Reaction conditions, such as the choice of base and solvent, can direct the alkylating agent to either the nitrogen or the sulfur atom, leading to different classes of derivatives.

-

Coupling Reactions: The thiol tautomer can participate in various coupling reactions, enabling the formation of C-S bonds and linking the oxazole core to other aromatic or heterocyclic systems.

Potential Applications in Drug Discovery

While specific biological activities of the parent 3H-oxazole-2-thione are not extensively documented, the broader classes of oxazole and thiazole derivatives are cornerstones in modern medicinal chemistry.[8][9][10] The structural motif is present in numerous FDA-approved drugs and clinical candidates.

-

Anticancer Agents: Structurally similar heterocyclic thiones, such as 1,3,4-oxadiazole-2-thione derivatives, have been identified as potent inhibitors of key signaling proteins like Focal Adhesion Kinase (FAK), demonstrating significant anticancer activity.[11][12] Thiazole-containing compounds like Dasatinib are established kinase inhibitors used in cancer therapy.[10] This suggests that the 3H-oxazole-2-thione scaffold could be a valuable starting point for developing novel kinase inhibitors.

-

Antimicrobial Agents: The thiazole ring is a well-known pharmacophore in antimicrobial agents.[10] Derivatives of thiazole-2(3H)-thione have shown considerable activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The bioisosteric relationship between sulfur (in thiazole) and oxygen (in oxazole) implies that oxazole-2-thione derivatives are promising candidates for antimicrobial screening.

-

Anti-inflammatory and CNS Agents: Thiazole analogues have been investigated as anti-inflammatory agents and central nervous system (CNS) modulators.[10] The ability of the oxazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a compelling scaffold for designing molecules that can interact with biological targets.

Conclusion

3H-oxazole-2-thione is a versatile heterocyclic compound with a well-defined synthesis and interesting chemical properties dominated by its thione-thiol tautomerism. While direct applications are still emerging, its structural similarity to proven pharmacophores found in numerous anticancer, antimicrobial, and anti-inflammatory drugs makes it a highly attractive scaffold for future research. For scientists and professionals in drug development, 3H-oxazole-2-thione represents a promising and relatively underexplored building block for the creation of novel therapeutic agents.

References

- 1. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Oxazole-2(3H)-thione | CymitQuimica [cymitquimica.com]

- 4. 3H-Oxazole-2-thione | CymitQuimica [cymitquimica.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 3H-Oxazole-2-thiones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-oxazole-2-thione core, a sulfur analog of the oxazolidinone ring system, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important heterocyclic motif. It delves into the key synthetic transformations, explores the mechanistic underpinnings of these reactions, and offers detailed, field-proven experimental protocols for the preparation of 3H-oxazole-2-thiones. By synthesizing historical context with practical, actionable methodologies, this guide serves as an in-depth resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 3H-Oxazole-2-thione Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing rings being particularly prominent in a vast number of pharmaceuticals. The 3H-oxazole-2-thione moiety, characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and a thiocarbonyl group, has emerged as a critical pharmacophore. Its structural rigidity and capacity for diverse substitution patterns allow for the fine-tuning of physicochemical properties and biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will illuminate the path of discovery and the evolution of synthetic strategies that have enabled the exploration of this versatile heterocyclic system.

Historical Perspective: Unraveling the Synthetic Origins

The precise first synthesis of a 3H-oxazole-2-thione is not definitively documented in a single landmark publication but rather emerged from the broader exploration of oxazole and thiazole chemistry. Early investigations into the reactivity of α-functionalized ketones laid the groundwork for the eventual construction of this heterocyclic system.

A pivotal moment in the synthesis of related oxazole structures can be traced back to the extensive work on penicillin chemistry during the 1940s. The elucidation of the penicillin structure, which contains a β-lactam ring fused to a thiazolidine ring, spurred immense interest in the synthesis of related five-membered heterocycles. While not directly leading to 3H-oxazole-2-thiones, this era fostered a deep understanding of the cyclization reactions necessary for their eventual synthesis.

The most direct and classical approach to the 3H-oxazole-2-thione core involves the reaction of an α-hydroxy ketone with a source of thiocyanic acid . This method, which has been refined over the years, remains one of the most reliable and versatile routes to this scaffold. While a single "discoverer" is not easily identified, the collective work of numerous organic chemists in the mid-20th century, exploring the reactions of bifunctional starting materials, contributed to the establishment of this synthetic strategy.

Core Synthetic Methodologies: A Detailed Exploration

The synthesis of 3H-oxazole-2-thiones primarily relies on the cyclization of a linear precursor containing the requisite oxygen, nitrogen, and sulfur functionalities. The choice of starting materials and reaction conditions dictates the efficiency and scope of the synthesis.

The Cornerstone Synthesis: From α-Hydroxy Ketones and Thiocyanate

This classical and widely employed method involves the condensation of an α-hydroxy ketone with a thiocyanate salt in the presence of an acid. The in situ generation of thiocyanic acid (HSCN) is crucial for the subsequent cyclization.

Mechanism and Rationale:

The reaction proceeds through a well-defined mechanistic pathway that highlights the importance of each reactant and the acidic catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the α-hydroxy ketone by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Thiocyanate: The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the activated carbonyl carbon.

-

Formation of a Thiocyanohydrin Intermediate: This attack leads to the formation of a transient thiocyanohydrin intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom of the thiocyanate group. This cyclization step forms the five-membered oxazoline ring.

-

Tautomerization: The resulting 2-imino-oxazolidine intermediate undergoes tautomerization to the more stable 3H-oxazole-2-thione.

dot graph "Mechanism_of_3H_oxazole_2_thione_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of 3H-oxazole-2-thione synthesis from α-hydroxy ketones."

Experimental Protocol: Synthesis of 4-Phenyl-3H-oxazole-2-thione

This protocol provides a detailed, step-by-step procedure for the synthesis of a representative 3H-oxazole-2-thione.

-

Materials:

-

2-Hydroxyacetophenone (α-hydroxyacetophenone)

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Ice

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (0.1 mol) in ethanol (100 mL).

-

To this solution, add potassium thiocyanate (0.12 mol).

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10 mL) with continuous stirring.

-

After the addition of acid, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice (200 g).

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-phenyl-3H-oxazole-2-thione.

-

Dry the purified product in a vacuum oven.

-

Data Summary: Comparison of Synthetic Approaches

| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| From α-Hydroxy Ketones | α-Hydroxy Ketones, Thiocyanate Salt | Strong Acid (e.g., HCl) | Readily available starting materials, generally good yields, straightforward procedure. | Requires strongly acidic conditions, which may not be suitable for sensitive substrates. |

| From α-Halo Ketones | α-Halo Ketones, Thiourea | Base | Milder conditions compared to the acid-catalyzed method. | α-Halo ketones can be lachrymatory and require careful handling. |

Alternative Synthetic Routes

While the α-hydroxy ketone route is the most common, other methods have been developed to access the 3H-oxazole-2-thione scaffold, often to accommodate different substitution patterns or to avoid harsh reaction conditions.

-

From α-Halo Ketones and Thiourea: This method provides an alternative to the use of thiocyanates and strong acids. The reaction of an α-halo ketone with thiourea, typically in the presence of a base, leads to the formation of a 2-amino-thiazole intermediate, which can then be converted to the desired 3H-oxazole-2-thione under specific conditions.

dot graph "Alternative_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Alternative synthesis of 3H-oxazole-2-thiones via an α-halo ketone."

Conclusion and Future Outlook

The discovery and development of synthetic routes to 3H-oxazole-2-thiones have been driven by the enduring quest for novel molecular architectures with therapeutic potential. From the foundational work in heterocyclic chemistry to the refinement of specific and efficient synthetic protocols, the journey of this scaffold highlights the synergy between fundamental organic synthesis and medicinal chemistry. The classical synthesis from α-hydroxy ketones and thiocyanate remains a robust and valuable tool for synthetic chemists.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, including catalytic and multicomponent reactions. The exploration of novel substitution patterns on the 3H-oxazole-2-thione core will undoubtedly continue to yield new compounds with enhanced biological activities, further solidifying the importance of this versatile heterocycle in the landscape of drug discovery.

A Technical Guide to the Spectroscopic Characterization of 3H-Oxazole-2-thione

Foreword: The Structural Elucidation of a Versatile Heterocycle

3H-oxazole-2-thione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural backbone is a feature in various biologically active molecules. Accurate and comprehensive characterization of this molecule is paramount for its application in drug development and synthetic chemistry. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of 3H-oxazole-2-thione. The methodologies and interpretations presented herein are grounded in established principles and validated through authoritative literature, designed to serve as a practical resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The fundamental step in any spectroscopic analysis is understanding the molecule's structure. 3H-oxazole-2-thione exists predominantly in the thione tautomeric form rather than the thiol form (oxazole-2-thiol), a fact confirmed by spectroscopic evidence, particularly the presence of an N-H absorption in IR spectra and the absence of an S-H signal.[1][2]

The workflow for a full spectroscopic characterization follows a logical sequence, beginning with non-destructive techniques like NMR and IR, and culminating in destructive analysis by Mass Spectrometry to confirm molecular weight and fragmentation.

Caption: Workflow for the spectroscopic characterization of 3H-oxazole-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3H-oxazole-2-thione, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3H-oxazole-2-thione is expected to be simple, showing three distinct signals corresponding to the N-H proton and the two vinyl protons on the oxazole ring (H-4 and H-5). The chemical shifts are influenced by the aromaticity of the ring and the electron-withdrawing nature of the oxygen and nitrogen atoms.

A key experimental choice is the solvent. Deuterated methanol (MeOH-d₄) or dimethyl sulfoxide (DMSO-d₆) are suitable due to their ability to dissolve the compound and avoid obscuring key signals. In protic solvents like MeOH-d₄, the N-H proton may exchange with deuterium, leading to its signal broadening or disappearing.

Table 1: Predicted and Reported ¹H NMR Data for 3H-Oxazole-2-thione

| Proton | Predicted δ (ppm) | Reported δ (ppm) in MeOH-d₄[3] | Multiplicity |

|---|---|---|---|

| N-H | 10.0 - 12.5 | Not Reported (likely exchanged) | Broad Singlet |

| H-5 | 7.5 - 7.7 | 7.54 | Singlet |

| H-4 | 7.1 - 7.3 | 7.14 | Singlet |

-

Causality of Chemical Shifts: The H-5 proton is adjacent to the oxygen atom, which is highly electronegative, causing a downfield shift compared to H-4.[4] The lack of coupling between H-4 and H-5 results in two distinct singlets.[3] The N-H proton is acidic and attached to a nitrogen within a heterocyclic system, placing its resonance at a very high chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display three signals for the three carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Caption: Structure of 3H-oxazole-2-thione with standard atom numbering.

Table 2: Predicted and Reported ¹³C NMR Data for 3H-Oxazole-2-thione

| Carbon | Predicted δ (ppm) | Reported δ (ppm) in MeOH-d₄[3] |

|---|---|---|

| C-2 (C=S) | 179 - 182 | 181.1 |

| C-5 | 137 - 140 | 137.7 |

| C-4 | 115 - 118 | 116.9 |

-

Expertise & Causality:

-

C-2 (Thiocarbonyl): The C=S carbon is significantly deshielded and appears furthest downfield, a characteristic feature of thiocarbonyl groups in heterocyclic systems.[3][5] Its chemical shift is a definitive marker for the thione structure.

-

C-5 and C-4: Similar to the proton spectrum, the carbon adjacent to oxygen (C-5) is more deshielded than C-4.[3] These values are typical for sp²-hybridized carbons within an electron-deficient five-membered ring.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. The IR spectrum of 3H-oxazole-2-thione provides direct evidence for the N-H bond and the C=S double bond, confirming the thione tautomer.

Table 3: Key IR Absorption Frequencies for 3H-Oxazole-2-thione

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H | Aromatic Stretch | 3000 - 3100 | Medium |

| C=N | Stretch | 1600 - 1640 | Medium to Strong |

| C=C | Stretch | 1450 - 1550 | Medium |

| C=S | Stretch | 1300 - 1350 and/or 800 - 850 | Medium to Strong |

-

Trustworthiness & Interpretation:

-

N-H Stretch: The presence of a broad absorption band above 3100 cm⁻¹ is a clear indication of the N-H bond and rules out the thiol tautomer, which would show a sharp S-H stretch around 2550-2600 cm⁻¹.[7][8]

-

C=S Stretch: The C=S stretching vibration is often complex and can be coupled with other vibrations, leading to absorptions in different regions.[9] For related 1,3,4-oxadiazole-2-thiones, bands around 1330-1370 cm⁻¹ are assigned to the C=S stretch.[2][10] Other studies on thiourea-containing molecules also identify a C=S contribution in the 840-860 cm⁻¹ range.[11] It is crucial to look for a band in at least one of these regions as confirmatory evidence.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For 3H-oxazole-2-thione (C₃H₃NOS), the exact molecular weight is 101.00.

-

Molecular Ion Peak: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z = 101. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 102.[3]

-

Plausible Fragmentation Pathway: The fragmentation of heterocyclic thiones is driven by the stability of the resulting fragments. The initial molecular ion can undergo several characteristic cleavages.

Caption: Plausible EI fragmentation pathways for 3H-oxazole-2-thione.

-

Authoritative Grounding: The fragmentation of five-membered heterocyclic rings often involves the expulsion of small, stable neutral molecules like CO and HCN.[12] The loss of a sulfhydryl radical (•SH) is also a common pathway for thiones.[13] The resulting fragment ions provide a unique fingerprint that confirms the molecule's identity.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3H-oxazole-2-thione in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024-2048 scans to achieve adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample chamber prior to sample analysis.

-

Data Analysis: Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., EI for fragmentation data or ESI for accurate mass). High-resolution mass spectrometry (HRMS) is recommended for elemental composition confirmation.[3]

-

Acquisition (ESI-HRMS): Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass. Analyze the isotopic pattern and identify major fragment ions to corroborate the proposed structure.

Conclusion

The spectroscopic characterization of 3H-oxazole-2-thione is a straightforward process when approached systematically. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups and confirms the thione tautomer, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important heterocyclic compound.

References

-

D. M. Wiles, T. Suprunchuk. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469-473. Available at: [Link]

- B. Ameduri, B. Boutevin, G. Kostov. (2001). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Journal of Fluorine Chemistry, 107(2), 397-403. (Note: A direct working URL was not available in the search results, but the journal and article details are provided for reference).

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Özyazıcı, M., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry, 45(3), 749-762. Available at: [Link]

-

Özyazıcı, M., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. ResearchGate. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Silva, S., et al. (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. HETEROCYCLES, 88(1), 583-596. Available at: [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Available at: [Link]

-

R. M. Srivastava, L. M. Tostes. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3). Available at: [Link]

-

J. M. Muchowski. (1972). Five-membered Heterocyclic Thiones. Part II. Oxazole-2-thione. Canadian Journal of Chemistry, 50(18), 3082-3084. Available at: [Link]

-

ChemSynthesis. (n.d.). 3H-oxazole-2-thione. Available at: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

Potekhin, K. A., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 133-140. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. Available at: [Link]

-

PubChem. (n.d.). 3H-1,3-oxazole-2-thione. Available at: [Link]

- Turchi, I. J. (Ed.). (2004). Oxazoles. John Wiley & Sons.

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Available at: [Link]

- Selva, A., et al. (1988). Mass spectrometry of oxazoles. Mass Spectrometry Reviews, 7(3), 359-391. (Note: A direct working URL was not available in the search results, but the journal and article details are provided for reference).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. sctunisie.org [sctunisie.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Physical Properties of 3H-oxazole-2-thione

Introduction: The Significance of 3H-oxazole-2-thione in Drug Discovery

3H-oxazole-2-thione is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As a scaffold, the oxazole ring and its derivatives are integral components of numerous biologically active molecules, demonstrating a wide array of therapeutic potentials.[2][3] The thione group, in particular, can modulate a molecule's lipophilicity, metabolic stability, and ability to coordinate with biological targets, making 3H-oxazole-2-thione and its analogs attractive starting points for the synthesis of novel therapeutic agents.

A thorough understanding of the fundamental physical properties of a lead compound, such as its melting point and solubility, is a cornerstone of the drug development process. These parameters influence everything from reaction kinetics and purification strategies in the synthesis phase to formulation, bioavailability, and pharmacokinetics in preclinical and clinical studies. This guide provides a detailed examination of the known physical properties of 3H-oxazole-2-thione and presents robust, field-proven methodologies for their experimental determination.

Physicochemical Profile of 3H-oxazole-2-thione

The physical characteristics of a compound are dictated by its molecular structure. 3H-oxazole-2-thione (C₃H₃NOS) possesses a planar aromatic ring, a polar thione group (C=S), and an acidic proton on the nitrogen atom, which collectively govern its intermolecular interactions and, consequently, its physical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₃NOS | PubChem[4] |

| Molecular Weight | 101.13 g/mol | PubChem[4] |

| Melting Point | 147 °C | Canadian Journal of Chemistry[1] |

| Computed XLogP3 | 0.3 | PubChem[4] |

| Solubility | See discussion below | - |

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

An experimental melting point for 3H-oxazole-2-thione has been reported as 147 °C .[1] This relatively high melting point for a small molecule suggests strong intermolecular forces in the solid state, likely attributable to hydrogen bonding between the N-H group and the thione sulfur of neighboring molecules, as well as dipole-dipole interactions.

Solubility Profile: A Qualitative and Predictive Assessment

Key Structural Features Influencing Solubility:

-

Polarity: The presence of nitrogen, oxygen, and sulfur atoms, along with the polar C=S and N-H bonds, makes 3H-oxazole-2-thione a polar molecule. This polarity suggests that it will be more soluble in polar solvents than in nonpolar solvents, following the principle of "like dissolves like".[5][6]

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the oxygen, nitrogen, and sulfur atoms can act as hydrogen bond acceptors. This capability for hydrogen bonding will enhance its solubility in protic solvents like water and ethanol.

-

Acidity: The proton on the nitrogen atom is acidic and can be removed by a base. This is supported by literature describing the compound as "base-soluble".[1] In the presence of a base such as sodium hydroxide, the molecule is deprotonated to form a water-soluble salt.

-

Lipophilicity: The computed XLogP3 value of 0.3 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[4]

Predicted Solubility:

-

Water: Low to moderate solubility is expected due to its polarity and hydrogen bonding capabilities.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): High solubility is expected due to the formation of a soluble salt upon deprotonation.[1][7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted due to favorable dipole-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good to moderate solubility is likely, driven by strong dipole-dipole interactions. DMSO, in particular, is often used to dissolve similar heterocyclic compounds for biological screening.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant mismatch in polarity.

Given the absence of precise quantitative data, it is imperative for researchers to experimentally determine the solubility of 3H-oxazole-2-thione in the specific solvent systems relevant to their work. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating systems, providing researchers with reliable methods to determine the melting point and solubility of 3H-oxazole-2-thione and its derivatives.

Protocol 1: Melting Point Determination via the Capillary Method

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices: The use of a finely ground, dry powder ensures uniform heat transfer. Packing the sample tightly in a capillary tube prevents air pockets that could lead to inaccurate readings. A slow heating rate near the melting point (1-2°C per minute) is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 3H-oxazole-2-thione sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass using a spatula.

-

Take a capillary tube sealed at one end. Press the open end into the powder.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Set a rapid heating rate (e.g., 10-15°C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This provides a target range for the precise measurement.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Precise Melting Point Determination:

-

Set the heating rate to bring the temperature to about 15-20°C below the approximate melting point found in the previous step.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Reactivity of the 3H-oxazole-2-thione ring system

An In-depth Technical Guide to the Reactivity of the 3H-Oxazole-2-thione Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-oxazole-2-thione core is a privileged heterocyclic scaffold that has garnered significant attention in synthetic and medicinal chemistry. This five-membered ring system, characterized by the presence of oxygen, nitrogen, and a thione group, exhibits a unique and versatile reactivity profile. Its ability to undergo a variety of chemical transformations makes it a valuable building block for the synthesis of diverse molecular architectures with significant biological activities. This guide provides a comprehensive exploration of the synthesis, tautomerism, and multifaceted reactivity of the 3H-oxazole-2-thione ring system, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: The 3H-Oxazole-2-thione Core

The 3H-oxazole-2-thione, also known as 2(3H)-oxazolethione, is an aromatic heterocyclic compound featuring an oxazole ring substituted with a thione group at the C2 position.[1] The structure exists in a dynamic equilibrium with its tautomeric form, 2-mercaptooxazole.[1][2] This thione-thiol tautomerism is a critical determinant of its chemical behavior, influencing its reactivity towards electrophiles and nucleophiles.

Theoretical studies and experimental observations indicate that the thione tautomer is generally the more stable and dominant form in both the gas phase and in solution.[2] The unique electronic distribution within the ring, coupled with the reactive exocyclic sulfur atom, makes this scaffold a versatile synthon for creating complex molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, establishing it as a key pharmacophore in modern drug discovery.[3][4][5][6]

Synthesis of the 3H-Oxazole-2-thione Scaffold

The construction of the 3H-oxazole-2-thione ring is typically achieved through cyclization reactions that form the heterocyclic core. A prevalent and efficient method involves the reaction of an appropriate precursor, such as an aroyl hydrazine, with carbon disulfide in the presence of a base like potassium hydroxide.[7][8] This one-pot reaction proceeds via the formation of a dithiocarbazate intermediate, which subsequently undergoes dehydrative cyclization to yield the desired 1,3,4-oxadiazole-2(3H)-thione, a closely related and often studied analog. A similar principle applies to the synthesis of the oxazole-2-thione core. Another approach involves the reaction of hydroxy/mercapto anilines with carbon disulfide.[9]

Diagram: General Synthesis Pathway

Caption: General synthesis of the related 1,3,4-oxadiazole-2(3H)-thione core.

Experimental Protocol: Synthesis of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

This protocol describes a representative synthesis for a related and well-documented oxadiazole-2-thione system, illustrating the key chemical transformations.[8]

-

Reaction Setup: In a round-bottom flask, dissolve the starting aroyl hydrazine (e.g., 3,4-dichlorobenzohydrazide) (3.13 mmol) in absolute ethanol (15 mL).

-

Addition of Reagents: Cool the mixture in an ice bath (0 °C). Add carbon disulfide (6.27 mmol) to the solution. Subsequently, add potassium hydroxide (3.13 mmol) in one portion.

-

Reflux: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione.[8]

Core Reactivity of the Ring System

The reactivity of the 3H-oxazole-2-thione system is governed by the interplay between its thione-thiol tautomerism and the electronic nature of the heterocyclic ring. The primary sites for chemical modification are the exocyclic sulfur atom and the nitrogen atom at the 3-position.

Thione-Thiol Tautomerism

The 3H-oxazole-2-thione core exists in equilibrium with its 2-mercaptooxazole tautomer. This process involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom.[10][11]

Caption: Thione-thiol tautomerism of the oxazole-2-thione ring.

The position of this equilibrium is influenced by factors such as solvent polarity and electronic effects of substituents on the ring.[12] However, for most derivatives, the thione form is thermodynamically more stable.[2] This equilibrium is crucial as the thiol form, even in low concentrations, can act as a potent nucleophile via its deprotonated thiolate species.

Reactions at the Exocyclic Sulfur Atom (S-Substitution)

The most common and synthetically useful reactions of this scaffold involve the exocyclic sulfur atom. In the presence of a base, the thiol tautomer is deprotonated to form a highly nucleophilic thiolate anion, which readily reacts with a wide range of electrophiles.

-

S-Alkylation: This is a facile reaction where the thiolate attacks alkyl halides, phenacyl bromides, or other alkylating agents to form 2-(alkylthio)-1,3-oxazole derivatives.[13] This reaction is fundamental for introducing diverse side chains and building molecular complexity.

-

S-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of 2-(acylthio)oxazoles.

Experimental Protocol: S-Alkylation of an Oxadiazole-2-thione Derivative

This protocol details the synthesis of 2-alkylsulfanyl derivatives, a common transformation for these scaffolds.[7]

-

Thiolate Formation: Dissolve the starting 5-substituted-1,3,4-oxadiazole-2(3H)-thione (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a base, such as potassium hydroxide or sodium ethoxide (1 equivalent), to the solution and stir for 15-30 minutes at room temperature to ensure complete formation of the thiolate.

-

Electrophile Addition: Add the desired electrophile, such as a substituted phenacyl bromide (1 equivalent), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Isolation: After cooling, the product often precipitates from the solution. Alternatively, the solvent can be evaporated under reduced pressure. The residue is then triturated with water to remove inorganic salts.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).[7]

Reactions at the Ring Nitrogen Atom (N-Substitution)

The nitrogen atom at the 3-position is another key site for functionalization. While direct N-alkylation or N-acylation is possible, the Mannich reaction is a particularly powerful method for introducing aminomethyl substituents at this position.[14]

-

Mannich Reaction: This three-component reaction involves the 3H-oxazole-2-thione, formaldehyde, and a primary or secondary amine.[3] It provides a straightforward route to N-substituted derivatives, which have shown significant biological activities.[3][8]

Caption: Key reactive sites of the 3H-oxazole-2-thione system.

Experimental Protocol: Mannich Reaction of a 1,3,4-Oxadiazole-2(3H)-thione

-

Reaction Mixture: In a suitable flask, prepare a mixture of the 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (3 mmol), an appropriate N-substituted amine (e.g., a piperidine derivative, 3 mmol), and a 37% aqueous solution of formaldehyde (1 mL) in ethanol (15 mL).[3]

-

Reflux: Heat the mixture to reflux for a period of 3 to 5 hours. Monitor the reaction's progress using TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The crude product may precipitate directly from the solution. If no precipitate forms, the addition of water may be necessary to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent to yield the desired 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivative.[3]

Reactions of the Oxazole Ring

The oxazole ring itself, while aromatic, can participate in specific reactions, although these are often less common than substitutions at the exocyclic S and N atoms.

-

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles.[15][16] This reactivity provides a pathway to synthesize pyridine derivatives after the initial cycloadduct undergoes further transformations. The presence of the thione group may influence the electronic properties of the diene system. Unusual cycloadditions between electron-rich oxazoles and o-quinone methides have also been reported, where the reaction pathway ([4+2] cycloaddition vs. 1,4-conjugate addition) is dependent on the electronic nature of substituents.[17]

-

Electrophilic and Nucleophilic Substitution: The oxazole ring is generally electron-deficient, making electrophilic aromatic substitution difficult unless activating groups are present.[15][16] When it does occur, substitution is favored at the C4 or C5 positions.[15] Conversely, nucleophilic attack is more feasible, especially at the C2 position. Such attacks, however, often lead to ring cleavage rather than simple substitution.[15]

Applications in Medicinal Chemistry and Drug Development

The structural and reactive versatility of the 3H-oxazole-2-thione scaffold has made it a cornerstone in the development of novel therapeutic agents. The ability to easily modify the core at both the S- and N-positions allows for the systematic exploration of structure-activity relationships (SAR).

Summary of Biological Activities

| Biological Activity | Target/Mechanism | Representative Derivatives | References |

| Anticancer | Tubulin Polymerization Inhibition | 5-phenyl-3-(phenylaminomethyl) derivatives | [5],[6] |

| Anticancer | Focal Adhesion Kinase (FAK) Inhibition | Piperazine-containing oxadiazole-thiones | [4] |

| Antimicrobial | General antibacterial/antifungal activity | Derivatives with piperidine moieties | [3] |

| Anticandidal | Inhibition of Candida species | 2-alkylsulfanyl-oxadiazole derivatives | [7] |

Derivatives of the closely related 1,3,4-oxadiazole-2(3H)-thione have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a critical target in cancer therapy.[4] For instance, compounds combining the oxadiazole-thione core with piperazine and 1,4-benzodioxan moieties have shown significant antitumor activity, with lead compounds exhibiting IC50 values in the low micromolar range against FAK.[4] Other series have been investigated as inhibitors of tubulin polymerization, another validated anticancer strategy.[5][6] Furthermore, various derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][13]

Conclusion

The 3H-oxazole-2-thione ring system represents a highly valuable and reactive scaffold for chemical synthesis and drug discovery. Its rich chemistry, centered on the thione-thiol tautomerism and the accessible S- and N-positions for functionalization, provides a robust platform for generating diverse chemical libraries. The proven track record of its derivatives as potent anticancer and antimicrobial agents underscores its importance. This guide has outlined the fundamental principles of its reactivity and provided practical methodologies, empowering researchers to harness the full synthetic potential of this remarkable heterocyclic core in their pursuit of novel therapeutic solutions.

References

- Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (2021). [Source not explicitly named, but content is consistent with a peer-reviewed chemistry journal].

-

Silva, S., Silva, F. V. M., Justino, J., Rauter, A. P., Rollin, P., & Tatibouët, A. (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. HETEROCYCLES. Available at: [Link]

- Yaseen, A., et al. (2021). Synthesis of Benzo[D]Oxazole-2(3h)-Thione /Benzo[D]Thiazole-2(3h)-Thiones Via the Ethylene Glycol and Sonication Promoted Reactions of Hydroxy/Mercapto Anilines with Carbon Disulfide. ResearchGate.

- A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (n.d.). ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (n.d.). PMC - NIH.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

- Oxazole. (n.d.). Wikipedia.

- Reactions of Oxazole. (n.d.). FirstHope.

- 3H-1,3-oxazole-2-thione. (n.d.). PubChem.

- Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. (2017). PubMed.

- 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2016). ResearchGate.

- 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2015). PubMed.

- Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (n.d.). [Source not explicitly named, but content is consistent with a peer-reviewed chemistry journal].

- Unusual cycloadditions of o-quinone methides with oxazoles. (n.d.). PMC - NIH.

- Tautomerization Explained: Keto-Enol and Other Common Types. (n.d.). Patsnap Eureka.

- Tautomerism; Types & Stability of Tautomers. (2020). YouTube.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC - NIH.

Sources

- 1. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives [chooser.crossref.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 16. firsthope.co.in [firsthope.co.in]

- 17. Unusual cycloadditions of o-quinone methides with oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical Guide to the Synthesis of Novel 3H-Oxazole-2-thione Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a thione functional group in place of the more common oxygen analogue can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, offering a powerful strategy for lead optimization. This guide provides an in-depth exploration of the synthetic strategies for accessing 3H-oxazole-2-thione derivatives, a class of compounds with underexplored potential. We will delve into the mechanistic underpinnings of the most viable synthetic routes, provide detailed experimental protocols, and present a logical framework for the rational design and synthesis of novel derivatives for drug discovery and development.

Introduction: The Strategic Value of the 3H-Oxazole-2-thione Core

Heterocyclic compounds are fundamental to modern drug discovery. Among them, the oxazole ring system is prized for its ability to engage in various non-covalent interactions within biological systems, such as hydrogen bonding and π-stacking.[2] While extensive research has focused on diverse oxazole substitution patterns, the 2-thione derivative represents a compelling, yet less chartered, area of chemical space.[3][4]

The 3H-oxazole-2-thione core exists in tautomeric equilibrium with its 2-mercapto-oxazole form. This duality is critical, as it influences the molecule's reactivity, metal-chelating ability, and hydrogen bonding potential as both a donor and acceptor. The replacement of a carbonyl oxygen with sulfur (a thione group) increases the size and polarizability of the atom, which can lead to enhanced binding affinity or altered selectivity for protein targets. This strategy has been successfully employed in related heterocyclic systems, such as the 1,3,4-oxadiazole-2(3H)-thiones, which have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.[5]

This guide will focus on robust and adaptable synthetic methodologies to empower researchers to construct libraries of novel 3H-oxazole-2-thione derivatives for biological screening.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the 3H-oxazole-2-thione core suggests a few primary pathways for its construction. The most direct and versatile approach involves the cyclization of an acyclic precursor that already contains the requisite atoms in a 1,3-relationship.

Caption: Key retrosynthetic disconnections for the 3H-oxazole-2-thione scaffold.

Based on established precedents in heterocyclic chemistry, two primary strategies emerge as the most promising:

-

Strategy A (Primary Route): Base-mediated cyclization of β-amino alcohols with carbon disulfide (CS₂). This is a highly reliable method for forming the saturated oxazolidine-2-thione ring system, which can serve as a direct precursor.[6]

-

Strategy B (Alternative Route): Thionation of a pre-formed oxazol-2(3H)-one ring. This involves the direct conversion of a carbonyl group to a thiocarbonyl using a specialized reagent like Lawesson's Reagent.[7][8]

This guide will focus principally on Strategy A due to its operational simplicity, use of readily available starting materials, and high potential for diversification.

The Primary Synthetic Route: From β-Amino Alcohols and Carbon Disulfide

The reaction of β-amino alcohols with carbon disulfide in the presence of a base is a cornerstone for the synthesis of sulfur-containing five-membered heterocycles.[6] The reaction proceeds via a dithiocarbamate intermediate, which undergoes intramolecular cyclization to furnish the heterocyclic core. While this method is widely documented for the synthesis of the saturated oxazolidine-2-thiones, it provides the most logical and field-proven foundation for accessing the target unsaturated 3H-oxazole-2-thiones.

Mechanistic Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unforeseen outcomes. The process can be dissected into three key stages:

-

Formation of the Dithiocarbamate Salt: The primary or secondary amine of the β-amino alcohol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., KOH, K₂CO₃), the resulting dithiocarbamic acid is deprotonated to form a stable salt.[6]

-

Intramolecular Cyclization (Sₙ2): The pendant hydroxyl group, activated by the base, acts as an intramolecular nucleophile. It attacks the carbon of the dithiocarbamate, displacing a sulfur-containing leaving group and forming the five-membered oxazolidine ring.

-

Aromatization/Dehydrogenation: This final step is the critical conversion from the saturated oxazolidine-2-thione intermediate to the desired 3H-oxazole-2-thione. This can potentially occur in situ under specific oxidative conditions or as a separate, subsequent chemical step using a suitable dehydrogenating agent.

Caption: Simplified mechanistic pathway from β-amino alcohol to 3H-oxazole-2-thione.

Detailed Experimental Protocol: Microwave-Assisted Synthesis